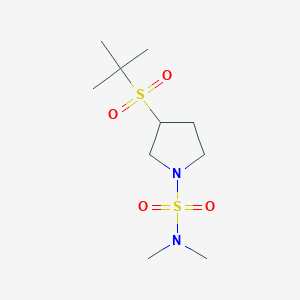
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is an organosulfur compound that features a pyrrolidine ring substituted with tert-butylsulfonyl and N,N-dimethylsulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of tert-butylsulfinyl chloride with N,N-dimethylpyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process starting from readily available raw materials. The process includes the preparation of tert-butylsulfinyl chloride, followed by its reaction with N,N-dimethylpyrrolidine. The reaction is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with molecular targets through its sulfonamide and sulfonyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylsulfinyl chloride: Used in similar synthetic applications but lacks the pyrrolidine ring.
N-tert-Butylbenzenesulfinimidoyl chloride: Shares the tert-butylsulfonyl group but has different reactivity due to the presence of a benzene ring.
Uniqueness
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring with tert-butylsulfonyl and N,N-dimethylsulfonamide groups, providing distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZKFRBSRQEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

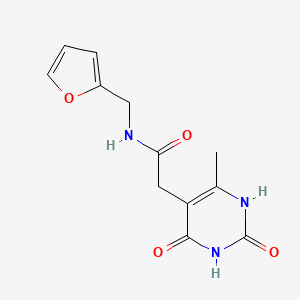
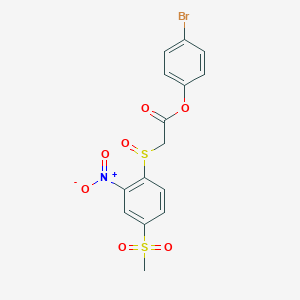
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)
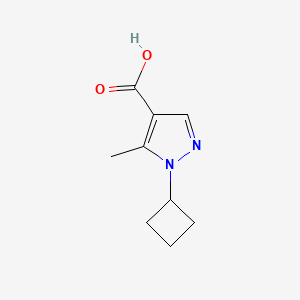
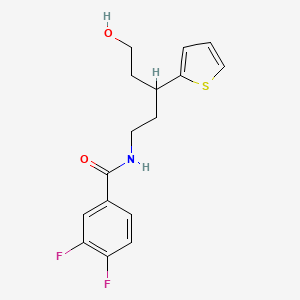
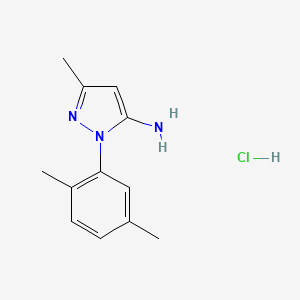
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2811319.png)
![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)
![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)
![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)
